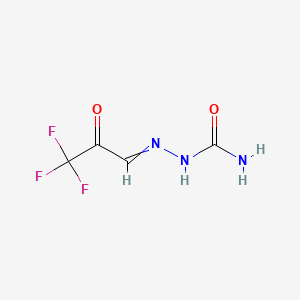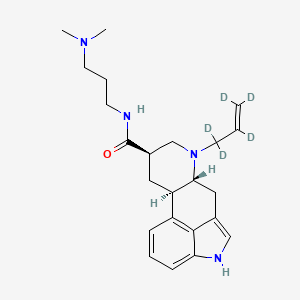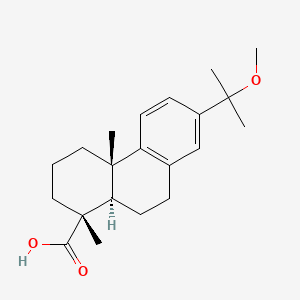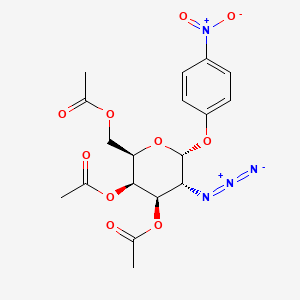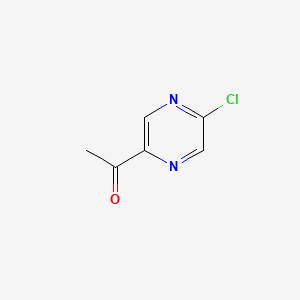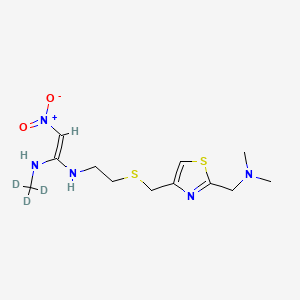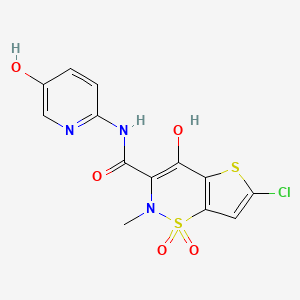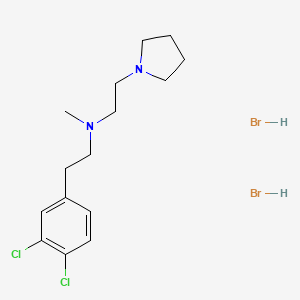
BD 1008 二氢溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BD 1008 Dihydrobromide is a potent and selective δ1-receptor antagonist . . It is active both in vivo and in vitro .
Synthesis Analysis
The synthesis of BD 1008 Dihydrobromide involves a multi-step reaction with two steps . The first step involves N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at ambient temperature for 0.5 hours. The second step involves AlH3 in tetrahydrofuran at ambient temperature for 0.08 hours .Molecular Structure Analysis
The molecular formula of BD 1008 Dihydrobromide is C15H24Br2Cl2N2 . The IUPAC name is 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine dihydrobromide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BD 1008 Dihydrobromide include the use of N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane and AlH3 in tetrahydrofuran .Physical And Chemical Properties Analysis
BD 1008 Dihydrobromide is a solid substance . It is soluble in water up to 50 mM . The storage temperature is recommended to be -80/-20 .作用机制
The mechanism of action of BD 1008 Dihydrobromide is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the metabolism of folic acid, and its inhibition leads to an increase in the levels of folic acid in the body. This increase in folic acid can then be utilized by the body for a variety of purposes, including the production of DNA, which is necessary for the proper functioning of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of BD 1008 Dihydrobromide have been studied in several research studies. The compound has been shown to have a wide range of effects on the body, including the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. In addition, the compound has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using BD 1008 Dihydrobromide for laboratory experiments include its low cost and availability, as well as its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can be beneficial in treating certain medical conditions, such as anemia and certain cancers. However, one of the main limitations of using the compound for laboratory experiments is that it has not been thoroughly studied in humans, and therefore its safety and efficacy in humans is not known.
未来方向
There are several potential future directions for the study of BD 1008 Dihydrobromide. These include further research into its potential therapeutic and research applications, such as its ability to inhibit the enzyme dihydrofolate reductase (DHFR). In addition, further research is needed into the biochemical and physiological effects of the compound, as well as its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease. Finally, further research is needed into the safety and efficacy of the compound in humans.
合成方法
BD 1008 Dihydrobromide can be synthesized from a variety of starting materials. The most commonly used method involves the reaction of a bromide-containing compound with a base, such as potassium hydroxide, to form a bromide-containing derivative of the compound BD 1008. The reaction is usually carried out in aqueous solution at room temperature, and the product can be isolated as a white solid.
科学研究应用
δ1 受体拮抗剂
BD 1008 二氢溴化物是一种有效的δ1 受体选择性拮抗剂 . 它的 Ki 值为 0.34 nM,表明它对δ1 受体具有高亲和力 . 这使得它成为涉及δ1 受体的研究中一种有价值的工具 .
治疗剂
BD 1008 二氢溴化物已被确定为治疗剂 . 其在体内和体外的活性表明它在开发新的治疗方法中具有潜在的应用 .
σ 受体配体
BD 1008 二氢溴化物是σ 受体的一种有效且选择性的配体 . 它对σ-1 受体和σ-2 受体的 Ki 值分别为 2 和 8 nM . 这表明它在涉及σ 受体的研究中具有潜在的应用 .
4. 抑制 NMDA 激活的膜电流反应 BD 1008 二氢溴化物已被证明可以抑制 NMDA 激活的膜电流反应 . 这表明它在涉及 NMDA 受体的研究中具有潜在的应用 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMHOSKIAYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


